Differential Mechanism of Action: NQO1 and P-Glycoprotein Independence vs. 17-AAG
The antitumor activity of 17-AAG is dependent on cellular reduction by the enzyme NQO1 (DT-diaphorase) and is compromised by the expression of the P-glycoprotein (P-gp) efflux pump, a common multidrug resistance mechanism. In direct contrast, the in vitro antitumor activity of CCT018159 has been demonstrated to be completely independent of both NQO1 and P-gp expression [1]. This was explicitly shown in isogenic cell line models where 17-AAG's potency was significantly reduced in NQO1-deficient or P-gp-overexpressing cells, while CCT018159 maintained its activity .
| Evidence Dimension | Dependence on NQO1 and P-glycoprotein for Activity |
|---|---|
| Target Compound Data | Activity independent of NQO1/DT-diaphorase and P-glycoprotein expression |
| Comparator Or Baseline | 17-AAG: Activity is dependent on NQO1 for activation and is a substrate for P-gp, leading to reduced potency in NQO1-deficient or P-gp-overexpressing cells. |
| Quantified Difference | Qualitative difference: CCT018159 maintains full potency in NQO1- and P-gp-deficient models, whereas 17-AAG shows significantly reduced activity. |
| Conditions | In vitro proliferation assays using human cancer cell lines with defined NQO1 and P-gp status; Western blot analysis of HSP72 induction. |
Why This Matters
This independence ensures CCT018159 provides a consistent and interpretable HSP90 inhibition phenotype across a wider range of cellular models, avoiding the confounding variables of prodrug activation and efflux-mediated resistance that complicate studies with 17-AAG.
- [1] Sharp, S. Y., et al. (2007). In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors. Cancer Research, 67(5), 2206-2216. View Source
